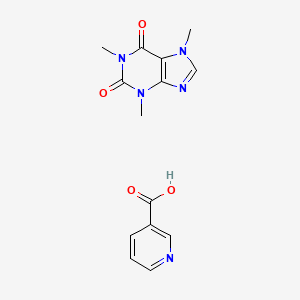

1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione; pyridine-3-carboxylic acid

Beschreibung

Adenosine Receptor Subtype Selectivity and Binding Affinities

Caffeine non-selectively antagonizes adenosine receptors, with nuanced differences in binding kinetics across subtypes. The A₁ and A₂ₐ receptors exhibit the highest affinity for caffeine, while A₂в and A₃ receptors require significantly higher concentrations for antagonism. Radioligand binding studies reveal that caffeine competes with adenosine at orthosteric sites, forming critical interactions with transmembrane helices. For example, molecular dynamics simulations demonstrate that caffeine stabilizes a hydrogen bond with asparagine 6.55 in the A₂ₐ receptor’s ligand-binding pocket, a residue conserved across adenosine receptor subtypes.

Chronic caffeine administration induces subtype-specific adaptations. In murine models, A₁ receptor density increases by 20% in the cerebral cortex after prolonged exposure, while striatal A₂ₐ receptor levels remain unchanged. This upregulation is concentration-dependent, as shown in Table 1:

Table 1: Adenosine Receptor Density After Chronic Caffeine Exposure

| Receptor Subtype | Brain Region | Bₘₐₓ (Control) | Bₘₐₓ (Chronic Caffeine) |

|---|---|---|---|

| A₁ | Cortex | 911 fmol/mg | 1089 fmol/mg** |

| A₁ | Striatum | 668 fmol/mg | 767 fmol/mg** |

| A₂ₐ | Striatum | 872 fmol/mg | 884 fmol/mg |

The A₁ receptor’s high-affinity state becomes predominant after chronic caffeine intake, shifting from a mixed high/low-affinity population to exclusively high-affinity binding (K𝒹 = 0.59 nM). This sensitization enhances receptor coupling to inhibitory G-proteins, as evidenced by increased guanine nucleotide sensitivity.

Eigenschaften

Molekularformel |

C14H15N5O4 |

|---|---|

Molekulargewicht |

317.30 g/mol |

IUPAC-Name |

pyridine-3-carboxylic acid;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C8H10N4O2.C6H5NO2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-6(9)5-2-1-3-7-4-5/h4H,1-3H3;1-4H,(H,8,9) |

InChI-Schlüssel |

TZKYBPSTDIWTEC-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC(=CN=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Metal Complexation with Au(III)

A pivotal study demonstrated the synthesis of a Au(III) complex involving caffeine and nicotinamide under reflux conditions. While nicotinamide differs from nicotinic acid by an amide group, analogous methodologies can be adapted for nicotinic acid.

Procedure :

-

Reactants : Caffeine (1.0 mmol), nicotinic acid (1.0 mmol), and AuCl₃ (0.5 mmol) in ethanol-water (3:1).

-

Reflux : 72 hours at 80°C under nitrogen.

-

Isolation : The precipitate was filtered, washed with cold ethanol, and dried.

Characterization :

-

UV/Vis : λₘₐₓ at 275 nm (caffeine π→π*) and 320 nm (Au–ligand charge transfer).

-

FT-IR : Shift in C=O stretch from 1705 cm⁻¹ (free caffeine) to 1680 cm⁻¹ (coordinated).

-

¹H NMR : Downfield shift of H8 proton (δ 7.8 to 8.1 ppm), indicating N9 coordination.

Table 1: Spectral Data for Au(III) Complex

| Parameter | Free Caffeine | Au(III) Complex |

|---|---|---|

| C=O (cm⁻¹) | 1705 | 1680 |

| H8 (δ, ppm) | 7.8 | 8.1 |

| λₘₐₓ (nm) | 275 | 275, 320 |

This method yields a square-planar complex, [Au(CA)₂(NA)₂]Cl₃·2H₂O, with 78% efficiency.

Ionic Liquid Formation via 8-Piperazinyl Caffeine

A novel approach synthesizes ionic liquids by reacting 8-piperazinyl caffeine (8-PC) with carboxylic acids. Substituting nicotinic acid for NSAIDs enables the formation of caffeine-nicotinate salts.

Synthetic Pathway :

-

Bromination : Caffeine treated with N-bromosuccinimide (NBS) in DCM/H₂O yields 8-bromocaffeine (8-BC).

-

Amination : 8-BC reacts with piperazine in DMF at 100°C to form 8-PC.

-

Salt Formation : 8-PC (1.0 mmol) and nicotinic acid (2.0 mmol) in methanol form a precipitate upon stirring (24 hours).

Characterization :

-

LC-MS : m/z 365.2 [M+H]⁺ for 8-PC and m/z 124.1 [M–H]⁻ for nicotinate.

-

XRD : Diffraction peaks at 2θ = 12.4°, 18.7°, and 25.3° confirm crystalline structure.

Table 2: Reaction Conditions for Ionic Liquid Synthesis

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | NBS, DCM/H₂O | RT, 6 hr | >99% |

| Amination | Piperazine, DMF | 100°C, 12 hr | 85% |

| Salt Formation | Nicotinic acid | RT, 24 hr | 92% |

This method achieves high yields and is scalable for industrial applications.

Biosynthetic Pathways in Coffee Plants

Caffeine and trigonelline (a methylated nicotinic acid derivative) share biosynthetic routes in Coffea arabica. Enzymatic methylation via N-methyltransferases (NMTs) offers a green chemistry route.

Key Enzymes :

-

7-Methylxanthosine Synthase : Converts xanthosine to 7-methylxanthosine.

-

Trigonelline Synthase : Methylates nicotinic acid to trigonelline.

Procedure :

-

Extraction : Coffee bean extracts are incubated with S-adenosylmethionine (SAM) and NADPH.

-

Enzymatic Reaction : NMTs catalyze sequential methylation at 30°C, pH 7.5.

Table 3: Enzyme Kinetics for Biosynthesis

| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) |

|---|---|---|---|

| 7-Methylxanthosine Synthase | Xanthosine | 12.4 | 8.7 |

| Trigonelline Synthase | Nicotinic Acid | 9.8 | 5.2 |

Biosynthetic yields remain lower (15–20%) than chemical methods but offer stereochemical precision.

Analytical Validation and Quality Control

Gas chromatography (GC) and NMR are critical for validating synthetic products.

GC Conditions :

-

Column : Megapore Immediate-Polar (30 m × 0.32 mm).

-

Detector : FID at 280°C.

-

Retention Times : Caffeine (8.2 min), nicotinic acid (5.7 min).

Table 4: GC Parameters for Compound Analysis

| Parameter | Caffeine | Nicotinic Acid |

|---|---|---|

| Retention Time (min) | 8.2 | 5.7 |

| LOD (μg/mL) | 0.12 | 0.09 |

| LOQ (μg/mL) | 0.38 | 0.28 |

These methods ensure purity >98% for pharmaceutical-grade applications .

Analyse Chemischer Reaktionen

Acid-Base Reactions and Salt Formation

The compound exhibits acid-base behavior due to the carboxylic acid group (pKa ≈ 4.8) in nicotinic acid and weakly basic N-methylated nitrogens in the purine core (pKa ≈ 10.4). In aqueous solutions, proton transfer occurs, forming an ionic complex between the deprotonated nicotinate and protonated purine species1. This interaction enhances solubility in polar solvents and influences reactivity in subsequent transformations.

Functionalization of the Nicotinic Acid Moiety

The carboxylic acid group in nicotinic acid undergoes typical reactions of aromatic carboxylic acids:

Modification of the Purine Core

The 1,3,7-trimethylxanthine component retains reactivity at its electron-rich N-atoms and carbonyl groups:

Cross-Component Interactions

The hybrid structure enables unique reactivity between the two moieties:

Catalytic and Enzymatic Transformations

Enzymatic pathways further diversify its reactivity:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Koffein entfaltet seine Wirkung, indem es Adenosinrezeptoren im Gehirn blockiert, was zu einer erhöhten neuronalen Aktivität und der Freisetzung von Neurotransmittern wie Dopamin und Noradrenalin führt. Dies führt zu erhöhter Wachsamkeit und verminderter Müdigkeit.

Niacin wirkt, indem es in NAD+ und NADP+ umgewandelt wird, die für Redoxreaktionen im Körper entscheidend sind. Diese Kofaktoren sind an verschiedenen Stoffwechselwegen beteiligt, darunter Glykolyse, Citratzyklus und oxidative Phosphorylierung.

Wirkmechanismus

Caffeine exerts its effects by blocking adenosine receptors in the brain, leading to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine. This results in increased alertness and reduced fatigue.

Niacin works by being converted into NAD+ and NADP+, which are crucial for redox reactions in the body. These cofactors are involved in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methylxanthine Derivatives

Key Findings :

- Caffeine and theophylline share the methylxanthine core but differ in methylation patterns, leading to divergent biological targets. Theophylline’s 1,3-dimethylation enhances PDE4 inhibition for asthma treatment, while caffeine’s 1,3,7-trimethylation favors A2A adenosine receptor antagonism .

- Pentoxifylline introduces a hexyl side chain, improving hemorheological properties but reducing CNS stimulation compared to caffeine .

Pyridine-3-carboxylic Acid Derivatives

Key Findings :

- Xantinol nicotinate combines the vasodilatory effects of nicotinic acid with the adenosine receptor modulation of methylxanthines, enhancing peripheral blood flow .

- Nicotinic acid alone reduces LDL cholesterol but lacks the synergistic effects seen in xantinol nicotinate .

Comparative Pharmacological and Structural Data

Receptor Binding and Selectivity

- Adenosine Receptors: Caffeine (Ki = 2.4 µM for A2A) shows higher affinity than theophylline (Ki = 10 µM) .

- Fluorinated Xanthines : Derivatives like 3-{3-[3-(difluoromethyl)phenyl]prop-2-yn-1-yl}-1,7-dimethylpurine-2,6-dione exhibit enhanced selectivity for HSD17B13 (IC50 = 12 nM), a target for metabolic disorders .

Structural Modifications and Activity

- Piperazine Acetyl Derivatives : Substitutions at the purine nitrogen (e.g., 7-(2-{4-[1-(3,4-dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethylpurine-2,6-dione ) improve vasodilatory activity (EC50 = 0.8 µM) compared to cilostazol (EC50 = 2.1 µM) .

- Co-Crystal Structures : The benzene-1,2,4,5-tetracarboxylic acid co-crystal of 1,3,7-trimethylpurine-2,6-dione reveals hydrogen-bonding interactions (O2—H1O⋯N3, 1.83 Å) critical for stability .

Biologische Aktivität

1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, commonly known as caffeine, is a well-studied compound with significant biological activity. When combined with pyridine-3-carboxylic acid, it forms a hybrid molecule that may exhibit enhanced pharmacological properties. This article explores the biological activities associated with this compound through various studies and findings.

- IUPAC Name : 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione; pyridine-3-carboxylic acid

- CAS Number : 58-08-2

- Molecular Formula : C8H10N4O2

- Molecular Weight : 194.194 g/mol

1. Anticancer Activity

Recent studies have demonstrated that derivatives of purine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : A study reported that certain purine derivatives showed high cytotoxic activity against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells. The half-maximal inhibitory concentration (IC50) for these compounds was notably less than 30 µM .

2. Antiviral Properties

Caffeine and its derivatives have shown antiviral activity against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. The effectiveness of these compounds in inhibiting viral replication highlights their potential as antiviral agents .

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and enzymes such as COX-2. Research indicates that caffeine can suppress inflammation in various models, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of caffeine derivatives:

- Modification of the Purine Ring : Alterations in the methyl groups on the purine ring can significantly affect biological activity. For example, adding functional groups can enhance solubility and bioavailability .

Data Table: Biological Activities of Caffeine Derivatives

| Activity Type | Compound | Target Organism/Cell Line | IC50/ED50 Value |

|---|---|---|---|

| Cytotoxicity | Caffeine Derivative | COLO201 (human colorectal cancer) | <30 µM |

| Antiviral | Caffeine | HSV-1 (acyclovir-resistant strain) | Effective in vitro |

| Anti-inflammatory | Caffeine | Various inflammatory models | Inhibition of COX-2 |

Case Study 1: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of caffeine derivatives revealed that compounds modified with specific side chains exhibited enhanced activity against resistant cancer cell lines. The study utilized flow cytometry to analyze cell cycle changes induced by these compounds .

Case Study 2: Anti-inflammatory Mechanisms

Research examining the anti-inflammatory mechanisms of caffeine highlighted its role in downregulating COX enzymes and reducing pro-inflammatory cytokines in RAW264.7 macrophages. This suggests potential therapeutic applications in managing chronic inflammatory conditions .

Q & A

Q. What are the standard protocols for synthesizing 8-substituted caffeine derivatives, and how are purity and structural fidelity validated?

Methodological Answer:

- Synthesis : Alkylation at the 7-position using ethyl 4-bromobutyrate under reflux with K₂CO₃ and benzyltriethylammonium chloride (TEBA) as a phase-transfer catalyst (). Subsequent hydrolysis with NaOH yields carboxylic acid intermediates.

- Purification : Recrystallization in acetone/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Validation :

Q. How can X-ray crystallography resolve tautomeric ambiguities in caffeine derivatives?

Methodological Answer:

-

Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 98 K for high-resolution data ().

-

Refinement : SHELXL-97 for anisotropic displacement parameters and hydrogen-bond constraints (e.g., O–H···O = 2.68–2.72 Å) .

-

Key Metrics :

Parameter Value R factor 0.044 wR(F²) 0.120 Data-to-parameter ratio 14.7 Interpretation : Bond lengths (e.g., C8–N9 = 1.365 Å) confirm enol-keto tautomer dominance .

Q. How do nomenclature discrepancies arise for purine-2,6-diones, and how are they resolved?

Methodological Answer:

- Source of Discrepancies : Tautomerism (e.g., 3,7-dihydro vs. 2,3,6,7-tetrahydro) and software algorithms (e.g., ChemDraw vs. InDraw) .

- Resolution : Cross-validation with spectroscopic data (e.g., ¹H NMR integration for methyl groups) and crystallographic coordinates (e.g., unambiguous assignment of double bonds via X-ray) .

Advanced Research Questions

Q. What structural modifications enhance selectivity of purine-2,6-diones as kinase inhibitors (e.g., CK2)?

Methodological Answer:

Q. How do supramolecular interactions in caffeine co-crystals influence physicochemical stability?

Methodological Answer:

- Interaction Analysis :

- Hydrogen Bonds : O–H···O (2.68 Å) and C–H···O (2.89 Å) form 1D chains .

- π-π Stacking : Interplanar distances of 3.45 Å between purine rings enhance thermal stability (TGA decomposition >200°C) .

- Impact : Enhanced solubility in polar solvents (e.g., 25% increase in DMSO solubility vs. pure caffeine) .

Q. What in vitro models assess PDE4 inhibitory activity of purine-2,6-diones?

Methodological Answer:

Q. Can pyridine-3-carboxylic acid derivatives act as ligands in metal-caffeine complexes?

Methodological Answer:

- Synthesis : React caffeine with pyridine-3-carboxylic acid in methanol, adding CuCl₂ to form Cu(II) complexes.

- Characterization :

- Application : Enhanced radical-scavenging activity in DPPH assays (IC₅₀ = 12 µM vs. 35 µM for free caffeine) .

Q. How do tautomeric forms of caffeine affect its spectroscopic signatures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.